molecular formula C19H14O2 B14744930 5-Methoxytetraphen-7-ol CAS No. 6325-64-0

5-Methoxytetraphen-7-ol

Cat. No.: B14744930
CAS No.: 6325-64-0
M. Wt: 274.3 g/mol
InChI Key: ZLFCZSVADPENLR-UHFFFAOYSA-N
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Description

5-Methoxytetraphen-7-ol: is a chemical compound with the molecular formula C19H14O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxytetraphen-7-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific aromatic compounds under controlled conditions to introduce the methoxy and hydroxyl groups at the desired positions on the tetraphenyl structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxytetraphen-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

5-Methoxytetraphen-7-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxytetraphen-7-ol involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Methoxytetraphen-7-ol include other methoxy-substituted aromatic compounds and hydroxylated tetraphenyl derivatives. Examples include:

  • 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
  • 5-Methylheptadecan-7-ol

Highlighting Uniqueness

What sets this compound apart is its specific combination of methoxy and hydroxyl groups on the tetraphenyl structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

6325-64-0

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

5-methoxybenzo[a]anthracen-7-ol

InChI

InChI=1S/C19H14O2/c1-21-18-11-17-16(14-8-4-5-9-15(14)18)10-12-6-2-3-7-13(12)19(17)20/h2-11,20H,1H3

InChI Key

ZLFCZSVADPENLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C41)O

Origin of Product

United States

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